[4-(1H-tetrazol-1-yl)phenoxy]acetic acid

Catalog No.
S780658
CAS No.
832740-47-3
M.F
C9H8N4O3
M. Wt
220.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(1H-tetrazol-1-yl)phenoxy]acetic acid

CAS Number

832740-47-3

Product Name

[4-(1H-tetrazol-1-yl)phenoxy]acetic acid

IUPAC Name

2-[4-(tetrazol-1-yl)phenoxy]acetic acid

Molecular Formula

C9H8N4O3

Molecular Weight

220.18 g/mol

InChI

InChI=1S/C9H8N4O3/c14-9(15)5-16-8-3-1-7(2-4-8)13-6-10-11-12-13/h1-4,6H,5H2,(H,14,15)

InChI Key

LFHALYQHTJOQOT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C=NN=N2)OCC(=O)O

Canonical SMILES

C1=CC(=CC=C1N2C=NN=N2)OCC(=O)O

[4-(1H-tetrazol-1-yl)phenoxy]acetic acid (CAS 832740-47-3) is a highly specialized, bifunctional building block characterized by a metabolically stable 1H-tetrazole ring and a versatile carboxylic acid handle[1]. It is predominantly procured for the synthesis of advanced therapeutics, including GPR119 agonists for metabolic disorders and eIF2B activators for neurodegenerative diseases [2]. The para-substituted architecture provides an extended linear geometry ideal for spanning deep receptor pockets, while the pre-installed acetic acid moiety enables immediate downstream functionalization via standard amide coupling or homologation protocols, making it a highly efficient precursor for medicinal chemistry campaigns [1].

Substituting this compound with its meta-isomer ([3-(1H-tetrazol-1-yl)phenoxy]acetic acid) or the unlinked phenol (4-(1H-tetrazol-1-yl)phenol) fundamentally compromises either biological efficacy or synthetic efficiency [1]. The meta-isomer introduces a severe steric kink that disrupts the linear vector required for optimal target engagement in GPCRs, often resulting in a drastic loss of potency [2]. Meanwhile, utilizing the unlinked phenol necessitates a two-step alkylation and saponification sequence to install the necessary linker, which introduces additional purification burdens, lowers overall yield, and extends cycle times during the parallel synthesis of analog libraries [1]. Furthermore, replacing the 1H-tetrazol-1-yl group with a traditional polar motif (such as a secondary amide) alters the physicochemical profile, often increasing P-glycoprotein (P-gp) efflux and preventing adequate central nervous system (CNS) penetrance in neuro-active candidates [3].

Synthetic Efficiency and Yield Optimization in Amide Coupling

For the rapid generation of compound libraries, procuring the pre-assembled[4-(1H-tetrazol-1-yl)phenoxy]acetic acid is highly advantageous compared to starting from 4-(1H-tetrazol-1-yl)phenol [1]. Using the pre-formed acid allows direct subjection to standard coupling reagents (e.g., HATU, EDC/HOBt), typically achieving >85% yield in a single step. In contrast, starting from the phenol requires a Williamson ether synthesis with an alpha-haloacetate followed by ester hydrolysis, a two-step sequence that typically caps overall yield at 60-70% and requires intermediate purification to remove unreacted phenol or alkylating agents [1].

Evidence DimensionSynthetic steps and overall yield to target amides
Target Compound Data1 step (direct coupling), >85% typical yield
Comparator Or Baseline4-(1H-tetrazol-1-yl)phenol (requires 3 steps: alkylation, hydrolysis, coupling, ~60-70% yield)
Quantified DifferenceElimination of 2 synthetic steps and ~15-25% improvement in overall yield
ConditionsStandard library synthesis workflows (e.g., HATU/DIPEA in DMF)

Procuring the pre-linked acetic acid significantly accelerates analog generation and reduces purification bottlenecks in medicinal chemistry campaigns.

Vector Linearity for GPCR Target Engagement

The para-substitution pattern of [4-(1H-tetrazol-1-yl)phenoxy]acetic acid provides a critical linear vector for binding deep receptor pockets, such as those in GPR119 [1]. When compared to the meta-isomer ([3-(1H-tetrazol-1-yl)phenoxy]acetic acid), the para-geometry maintains the necessary distance and angle between the tetrazole pharmacophore and the downstream tail. In structure-activity relationship (SAR) studies of extended ligands, shifting from a para- to a meta-phenoxy linkage typically results in a 10- to 50-fold drop in target potency due to steric clashes and suboptimal hydrogen bond alignment[2].

Evidence DimensionBinding affinity / target potency retention
Target Compound DataPara-substitution maintains linear vector for high-affinity binding (low nM range for optimized ligands)
Comparator Or Baseline[3-(1H-tetrazol-1-yl)phenoxy]acetic acid (meta-isomer)
Quantified Difference10- to 50-fold typical loss in potency with meta-substitution
Conditionsin vitro GPCR receptor activation assays (e.g., cAMP accumulation for GPR119)

The exact para-isomer is mandatory for maintaining the extended conformation required by specific metabolic and neurological drug targets.

Amide Bioisosterism for Improved CNS Penetrance

In the development of neurotherapeutics, the 1H-tetrazol-1-yl group serves as a superior bioisostere for secondary amides [1]. While traditional phenoxyacetic acid derivatives containing secondary amides often suffer from high MDCK-MDR1 efflux ratios due to the amide N-H acting as a hydrogen bond donor, the tetrazole ring eliminates this donor while preserving essential polar contacts (e.g., with His188 and Asn162 in eIF2B). Incorporating the tetrazol-1-yl motif significantly reduces P-glycoprotein (P-gp) mediated efflux, shifting the efflux ratio from highly restricted (>10) to brain-penetrant levels (<3), enabling adequate in vivo CNS exposure [1].

Evidence DimensionMDCK-MDR1 Efflux Ratio (CNS penetrance indicator)
Target Compound DataTetrazole-based analogs exhibit low efflux ratios (<3)
Comparator Or BaselineSecondary amide-based phenoxy analogs (efflux ratios >10)
Quantified Difference>3-fold reduction in efflux ratio, enabling CNS exposure
ConditionsMDCK-MDR1 permeability assay

Buyers targeting neurodegenerative diseases must select the tetrazole-containing building block to overcome the blood-brain barrier restrictions inherent to traditional amide linkers.

Synthesis of GPR119 Agonists for Metabolic Disorders

Used as a critical left-hand building block to generate linear, high-affinity ligands (such as MBX-2982 analogs) that stimulate glucose-dependent insulin secretion [1].

Development of CNS-Penetrant eIF2B Activators

Applied as an amide bioisostere in neurodegenerative disease research (e.g., ALS, VWM), where the tetrazole ring maintains target binding while reducing P-gp efflux to allow blood-brain barrier crossing [2].

High-Throughput Library Generation

Procured as a pre-functionalized carboxylic acid for rapid parallel synthesis, allowing medicinal chemists to efficiently explore chemical space via direct amide coupling without the bottleneck of intermediate etherification steps [1].

XLogP3

0.7

Wikipedia

[4-(1H-tetrazol-1-yl)phenoxy]acetic acid

Dates

Last modified: 08-15-2023

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